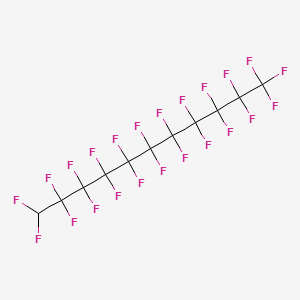

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Tricosafluoroundecane

Vue d'ensemble

Description

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Tricosafluoroundecane is a useful research compound. Its molecular formula is C11HF23 and its molecular weight is 570.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Tricosafluoroundecane (commonly referred to as PFUnDA) is a perfluoroalkyl substance (PFAS) characterized by its long carbon chain and fluorinated structure. These compounds are known for their persistence in the environment and potential bioaccumulation in living organisms. This article aims to explore the biological activity of PFUnDA based on recent research findings.

- Chemical Formula : C11HF23O3S

- Molecular Weight : 500.13 g/mol

- Structure : The compound features a sulfonic acid group which enhances its surfactant properties and stability due to strong carbon-fluorine bonds.

Toxicological Effects

Research indicates that PFUnDA can accumulate in biological systems leading to various toxicological effects. Key findings include:

- Bioaccumulation : Studies have shown that PFUnDA exhibits significant bioaccumulation potential in aquatic organisms and mammals. Its long carbon chain contributes to its persistence in biological tissues.

- Endocrine Disruption : Exposure to PFAS has been linked to endocrine disruption. In animal studies, PFUnDA has shown potential to interfere with hormone signaling pathways.

- Developmental Toxicity : Animal models exposed to PFUnDA during gestation exhibited developmental abnormalities. The compound's ability to cross the placental barrier raises concerns regarding fetal exposure.

Environmental Persistence

PFUnDA is resistant to degradation under typical environmental conditions due to its strong carbon-fluorine bonds. This persistence leads to long-term exposure risks for both wildlife and humans:

- Half-Life : The half-life of PFUnDA in humans is estimated to be several years. This prolonged presence in the body can lead to chronic health issues over time .

Case Study 1: Aquatic Toxicity

A study conducted on fish species exposed to varying concentrations of PFUnDA demonstrated significant alterations in liver function and reproductive outcomes. Fish exposed to higher concentrations exhibited reduced fertility rates and increased mortality during early developmental stages.

Case Study 2: Human Health Impact

Epidemiological studies have indicated associations between PFAS exposure and adverse health outcomes such as immune system dysfunction and increased cholesterol levels in humans. A notable study highlighted that individuals with higher serum levels of PFUnDA had a greater incidence of thyroid disease .

Comparative Analysis with Other PFAS Compounds

| Compound Name | Chemical Formula | Molecular Weight | Key Characteristics |

|---|---|---|---|

| Perfluorooctanesulfonic acid | C8HF17O3S | 500.13 g/mol | Known for environmental persistence |

| Perfluorononanesulfonic acid | C9HF19O3S | 550.13 g/mol | Similar properties; used in industrial applications |

| Perfluorodecanesulfonic acid | C10HF21O3S | 600.14 g/mol | Exhibits similar toxicological effects |

| 1,1,1-Tricosafluoroundecane | C11HF23O3S | 500.13 g/mol | Unique due to specific chain length; high bioaccumulation potential |

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-tricosafluoroundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11HF23/c12-1(13)2(14,15)3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)34/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCGTOWAALQOTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11HF23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599471 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Tricosafluoroundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66256-53-9 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Tricosafluoroundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.